

An In-Depth Technical Guide to Ethylene Glycol Bis(succinimidyl succinate) (EGNHS)

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Compound of Interest

Compound Name: EGNHS

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Abstract

This technical guide provides a comprehensive overview of Ethylene glycol bis(succinimidyl succinate), commonly known as **EGNHS** or EGS. **EGNHS** is a versatile, homobifunctional, and cleavable crosslinking agent with significant applications in proteomics, genomics, and the burgeoning field of targeted protein degradation. This document details the chemical properties of **EGNHS**, provides structured protocols for its use in key experimental techniques such as intracellular crosslinking and Chromatin Immunoprecipitation (ChIP), and explores its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide presents signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of its application.

Introduction to EGNHS

EGNHS, with the full chemical name Ethylene glycol bis(succinimidyl succinate), is a chemical crosslinker widely utilized in biological research.^[1] It belongs to the family of N-hydroxysuccinimide (NHS) ester-based crosslinkers, which are characterized by their ability to react with primary amines (-NH₂) present on proteins and other biomolecules.^{[2][3][4]}

The structure of **EGNHS** features two NHS esters at either end of a spacer arm that contains an ethylene glycol moiety. This homobifunctional nature allows for the covalent linkage of two molecules that each possess a primary amine. A key feature of **EGNHS** is the cleavable nature

of its spacer arm; the ester linkages can be broken by treatment with hydroxylamine at a pH of 8.5, enabling the reversal of the crosslink.[2][5] This property is particularly advantageous for applications requiring the subsequent analysis of the crosslinked molecules.

EGNHS is membrane-permeable, making it an ideal reagent for intracellular crosslinking studies.[2][5] Its applications are diverse, ranging from stabilizing protein-protein interactions for co-immunoprecipitation to capturing protein-DNA interactions in ChIP assays.[5] More recently, **EGNHS** has gained prominence as a flexible alkyl/ether-based linker in the synthesis of PROTACs, which are novel therapeutic agents designed to induce the degradation of specific target proteins.[6][7]

Physicochemical Properties and Specifications

A clear understanding of the quantitative characteristics of **EGNHS** is crucial for its effective application in experimental design. The following table summarizes the key properties of this crosslinker.

Property	Value	References
Full Chemical Name	Ethylene glycol bis(succinimidyl succinate)	[1]
Synonyms	EGS, EGS crosslinker, Ethylene glycol disuccinate di(N-succinimidyl) ester	[2]
CAS Number	70539-42-3	[7]
Molecular Formula	C18H20N2O12	[7]
Molecular Weight	456.36 g/mol	[7]
Spacer Arm Length	16.1 Å	[8]
Reactive Groups	N-hydroxysuccinimide (NHS) esters	[4][5]
Target Moiety	Primary amines (-NH ₂)	[2][5]
Solubility	Soluble in DMSO and DMF	[2][5]
Cleavability	Cleavable with hydroxylamine at pH 8.5	[2][5]
Cell Permeability	Membrane-permeable	[2][5]

Experimental Protocols

This section provides detailed methodologies for the application of **EGNHS** in common biochemical techniques.

Intracellular Protein Crosslinking

This protocol describes a general procedure for crosslinking proteins within living cells using **EGNHS**.

Materials:

- Cells in suspension or adherent cells

- Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
- **EGNHS** (Ethylene glycol bis(succinimidyl succinate))
- Dimethyl sulfoxide (DMSO), anhydrous
- Quenching Solution (e.g., 1M Tris-HCl, pH 7.5)
- Lysis Buffer appropriate for the downstream application
- Protease inhibitors

Procedure:

- Cell Preparation:
 - For cells in suspension, harvest and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25×10^6 cells/mL in ice-cold PBS (pH 8.0).[\[2\]](#)
 - For adherent cells, wash the culture plates three times with ice-cold PBS (pH 8.0).
- **EGNHS** Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of **EGNHS** in anhydrous DMSO.[\[2\]](#)
- Crosslinking Reaction:
 - Add the **EGNHS** stock solution to the cell suspension or adherent cells to a final concentration of 1-5 mM.[\[2\]](#)
 - Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[\[2\]](#) The optimal time and temperature may need to be determined empirically for specific cell types and applications.
- Quenching: Terminate the crosslinking reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature with gentle mixing.[\[2\]](#)

- Cell Lysis:
 - For cells in suspension, pellet the cells by centrifugation and wash once with ice-cold PBS.
 - For adherent cells, scrape the cells from the plate.
 - Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
- Downstream Analysis: The crosslinked lysate is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and Western blotting.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the use of **EGNHS** in conjunction with formaldehyde for a dual crosslinking ChIP assay, which can enhance the capture of protein-DNA complexes.

Materials:

- Cultured cells (approximately $2-5 \times 10^7$ cells per 150 mm dish)
- Formaldehyde (37% solution)
- **EGNHS**
- Anhydrous DMSO
- Glycine solution (1.25 M)
- PBS, ice-cold
- Cell lysis and chromatin shearing buffers
- Antibody specific to the protein of interest
- Protein A/G magnetic beads or agarose beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer

- Proteinase K
- RNase A
- DNA purification kit

Procedure:

- Dual Crosslinking:
 - To the cell culture medium, add **EGNHS** (dissolved in DMSO) to a final concentration of 1.5 mM.
 - Incubate for 30 minutes at room temperature with gentle agitation.
 - Add formaldehyde directly to the medium to a final concentration of 1%.
 - Incubate for 10 minutes at room temperature.[\[9\]](#)
- Quenching: Stop the crosslinking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[\[10\]](#)
- Cell Harvesting and Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Scrape the cells and collect them by centrifugation.
 - Proceed with cell lysis according to a standard ChIP protocol to isolate the nuclei.
- Chromatin Shearing:
 - Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
- Immunoprecipitation:
 - Pre-clear the chromatin lysate with protein A/G beads.

- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein.
- Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
- Elution and Reverse Crosslinking:
 - Elute the chromatin from the beads.
 - Reverse the crosslinks by incubating at 65°C for several hours in the presence of high salt.
- DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using a commercial kit or phenol-chloroform extraction. The purified DNA is ready for analysis by qPCR or next-generation sequencing (ChIP-seq).[4]

PROTAC Synthesis and Application

EGNHS can serve as a linker to connect a target protein-binding ligand (warhead) and an E3 ligase-binding ligand. The following provides a conceptual workflow for this application.

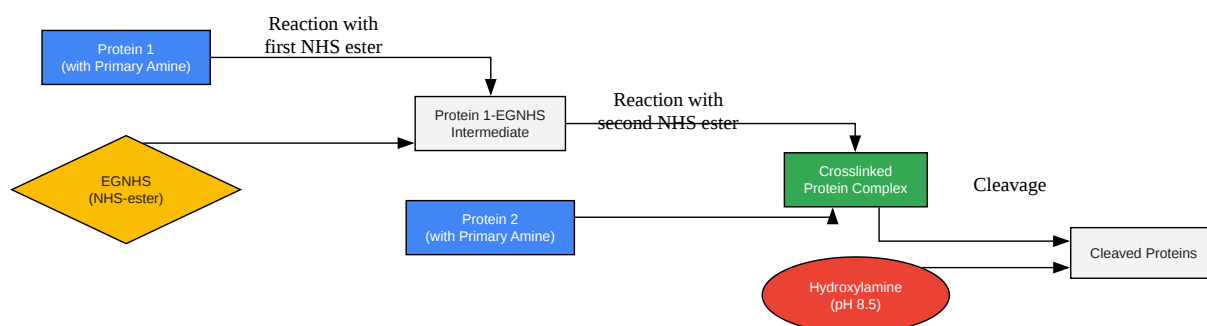
Conceptual Protocol:

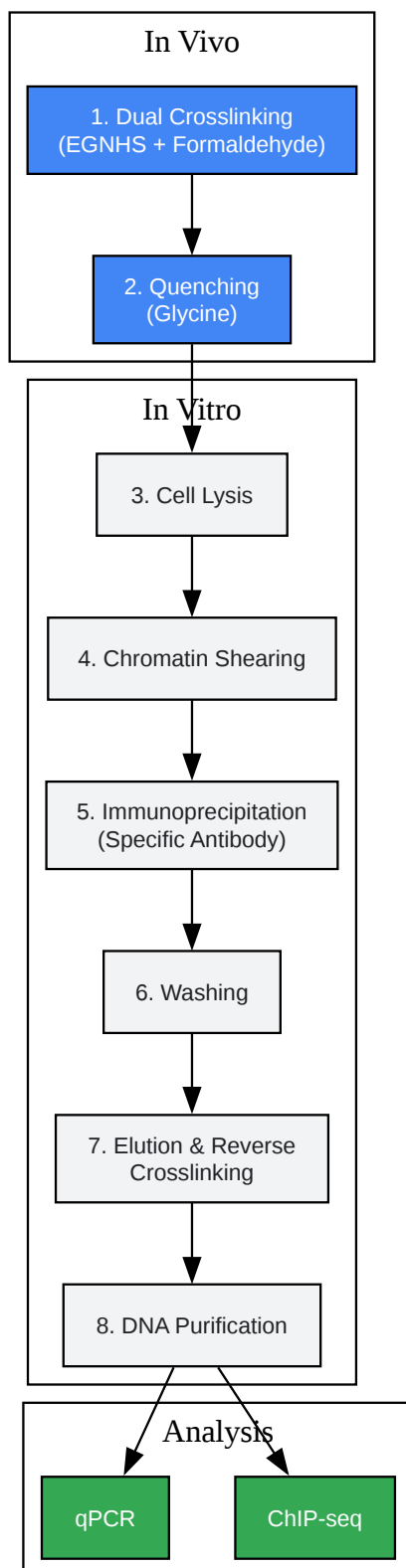
- Ligand Functionalization: The warhead and the E3 ligase ligand must each possess a reactive handle, typically a primary amine, that can react with the NHS esters of **EGNHS**.
- Stepwise Ligation:
 - React one of the functionalized ligands with a molar excess of **EGNHS** in an anhydrous solvent such as DMSO or DMF. This reaction results in a ligand-linker intermediate with a terminal NHS ester.
 - Purify the ligand-linker intermediate to remove unreacted **EGNHS**.

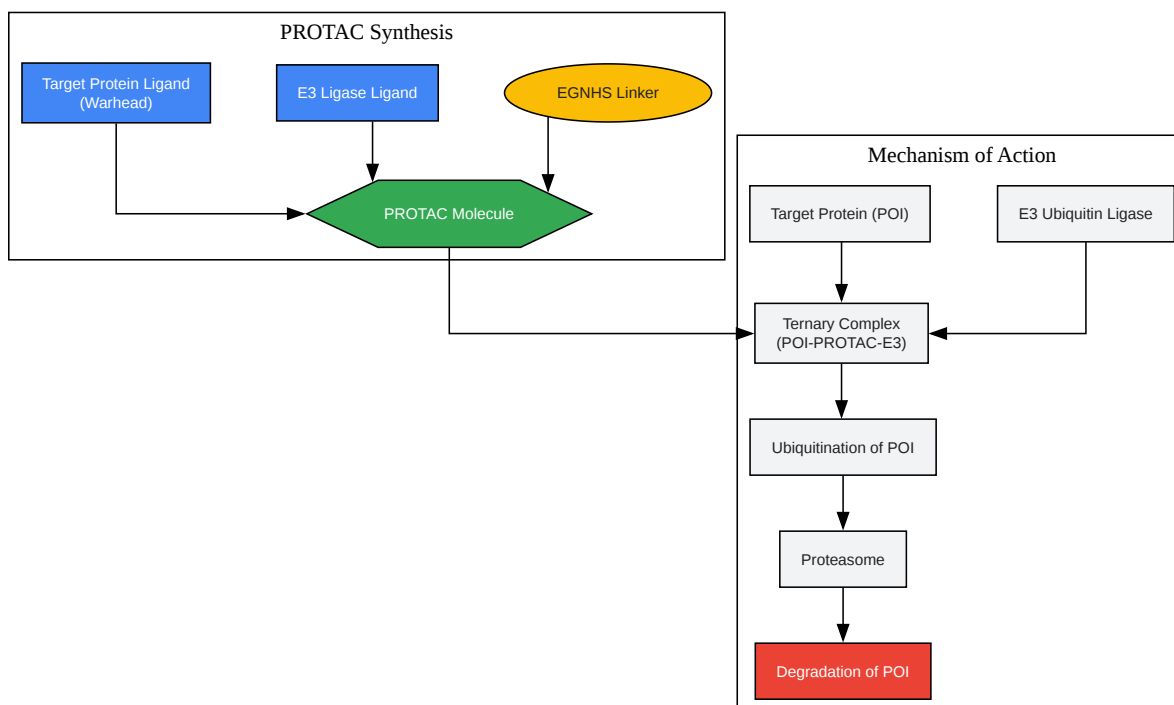
- React the purified intermediate with the second functionalized ligand to form the final PROTAC molecule.
- PROTAC Purification: Purify the synthesized PROTAC using techniques such as HPLC.
- In Vitro Validation:
 - Confirm the binding of the PROTAC to both the target protein and the E3 ligase using biophysical assays (e.g., SPR, ITC).
 - Perform in vitro degradation assays using cell lysates to demonstrate the PROTAC's ability to induce the ubiquitination and degradation of the target protein.
- Cellular Assays:
 - Treat cultured cells with the PROTAC.
 - Assess the degradation of the target protein by Western blotting or mass spectrometry.
 - Determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving EGNHS.







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